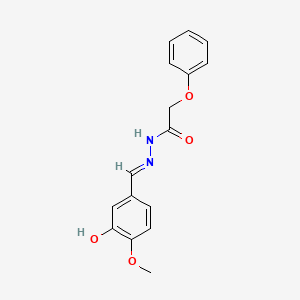![molecular formula C21H26N4O2 B5577372 1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)
1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane is a complex organic compound. Its analysis involves understanding its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives, including compounds similar to our compound of interest, typically involves multicomponent reactions. For instance, Sotoca et al. (2009) describe the stereoselective synthesis of 1,4-diazepane derivatives using 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes, highlighting the versatility of this approach in synthesizing complex diazepane derivatives (Sotoca, Allais, Constantieux, & Rodriguez, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane has been studied through methods such as X-ray crystallography. For example, Huang et al. (1988) synthesized molecules like 2-[cyano(aryl)methylene]-imidazolidines to explore their structure and tautomeric equilibrium (Huang, Gan, & Wang, 1988).
Chemical Reactions and Properties
The chemical reactions of diazepane derivatives are diverse and complex. Mlostoń et al. (1998) explored the cycloadditions of thiocarbonyl ylides and diazoalkanes, which may be relevant to understanding the reactions of our compound (Mlostoń, Gendek, Linden, & Heimgartner, 1998).
Physical Properties Analysis
The physical properties of diazepane derivatives can be inferred from related compounds. For example, the work by Fekri et al. (2016) on 1,4-diazabicyclo[2.2.2]octanium diacetate demonstrates the potential physical properties these compounds can exhibit (Fekri, Nikpassand, & Maleki, 2016).
Chemical Properties Analysis
The chemical properties of such complex molecules often involve a variety of reaction pathways and transformations. An example is provided by Prokopenko et al. (2007), who studied the chemical transformations of 2-cyclopropyl-2-diazoacetates, which can offer insights into the chemical behavior of diazepane derivatives (Prokopenko, Okonnishnikova, Klimenko, Shulishov, & Tomilov, 2007).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. For example, a Pd(II) complex derived from a similar compound has been shown to have antiangiogenic effects and promote apoptosis .
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(cyclobutanecarbonyl)-1,4-diazepan-1-yl]-2-(2-phenylimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-19(16-25-13-10-22-20(25)17-6-2-1-3-7-17)23-11-5-12-24(15-14-23)21(27)18-8-4-9-18/h1-3,6-7,10,13,18H,4-5,8-9,11-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGILBUHGYFKWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCN(CC2)C(=O)CN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)

![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)
![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)
![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5577326.png)
![3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5577337.png)
![N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[(1-methyl-1H-indol-3-yl)thio]acetamide](/img/structure/B5577350.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)